molecular formula C10H16N2O B13222703 2-(Propan-2-yl)-1-propyl-1H-imidazole-5-carbaldehyde

2-(Propan-2-yl)-1-propyl-1H-imidazole-5-carbaldehyde

Cat. No.: B13222703
M. Wt: 180.25 g/mol
InChI Key: YQVAZRUBVXOAAD-UHFFFAOYSA-N
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Description

2-(Propan-2-yl)-1-propyl-1H-imidazole-5-carbaldehyde is a heterocyclic organic compound that features an imidazole ring substituted with a propan-2-yl group and a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Propan-2-yl)-1-propyl-1H-imidazole-5-carbaldehyde typically involves the formation of the imidazole ring followed by the introduction of the propan-2-yl and propyl groups. One common method is the condensation of appropriate aldehydes and amines under acidic or basic conditions to form the imidazole ring. Subsequent alkylation reactions introduce the propan-2-yl and propyl groups .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-(Propan-2-yl)-1-propyl-1H-imidazole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens or alkyl halides can be used under appropriate conditions to introduce new substituents on the imidazole ring.

Major Products

    Oxidation: 2-(Propan-2-yl)-1-propyl-1H-imidazole-5-carboxylic acid.

    Reduction: 2-(Propan-2-yl)-1-propyl-1H-imidazole-5-methanol.

    Substitution: Various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

2-(Propan-2-yl)-1-propyl-1H-imidazole-5-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Propan-2-yl)-1-propyl-1H-imidazole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The imidazole ring can coordinate with metal ions, making it useful in catalysis and materials science .

Comparison with Similar Compounds

Similar Compounds

    1-Propyl-1H-imidazole-5-carbaldehyde: Lacks the propan-2-yl group, which may affect its reactivity and biological activity.

    2-(Propan-2-yl)-1-methyl-1H-imidazole-5-carbaldehyde: Similar structure but with a methyl group instead of a propyl group, potentially altering its properties.

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

2-propan-2-yl-3-propylimidazole-4-carbaldehyde

InChI

InChI=1S/C10H16N2O/c1-4-5-12-9(7-13)6-11-10(12)8(2)3/h6-8H,4-5H2,1-3H3

InChI Key

YQVAZRUBVXOAAD-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CN=C1C(C)C)C=O

Origin of Product

United States

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